Home > Products > Screening Compounds P122294 > Acoramidis hydrochloride
Acoramidis hydrochloride - 2242751-53-5

Acoramidis hydrochloride

Catalog Number: EVT-8276847
CAS Number: 2242751-53-5
Molecular Formula: C15H18ClFN2O3
Molecular Weight: 328.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Acoramidis hydrochloride is derived from a class of compounds known as transthyretin stabilizers. These compounds work by stabilizing the tetrameric form of transthyretin, preventing its misfolding and subsequent aggregation into amyloid fibrils. The compound is typically classified under the category of pharmacological agents targeting protein misfolding disorders.

Synthesis Analysis

Methods of Synthesis

The synthesis of Acoramidis hydrochloride involves several chemical reactions that can be categorized into key steps:

  1. Starting Materials: The synthesis begins with readily available organic precursors that are commercially sourced.
  2. Reactions: The key reactions include:
    • Condensation Reactions: These are used to form the core structure of the compound.
    • Cyclization: This step introduces necessary cyclic structures that are crucial for the biological activity of Acoramidis.
    • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Technical Details

The synthesis typically employs techniques such as high-performance liquid chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy to confirm the structure.

Molecular Structure Analysis

Structure and Data

Acoramidis hydrochloride has a complex molecular structure characterized by specific functional groups that contribute to its biological activity.

  • Molecular Formula: C₁₈H₁₈ClN₃O
  • Molecular Weight: Approximately 327.81 g/mol
  • Structural Features: The compound contains aromatic rings and nitrogen-containing heterocycles, which are essential for its interaction with transthyretin.

Visualization

The three-dimensional structure can be visualized using molecular modeling software, illustrating how the compound fits into the transthyretin binding site.

Chemical Reactions Analysis

Reactions Involving Acoramidis Hydrochloride

Acoramidis hydrochloride participates in several chemical reactions that are critical for its pharmacological activity:

  1. Binding Interactions: The primary reaction involves binding to transthyretin, stabilizing its tetrameric form.
  2. Metabolic Pathways: Understanding its metabolic pathways is crucial for predicting pharmacokinetics and potential drug-drug interactions.

Technical Details

Kinetic studies demonstrate how Acoramidis interacts with transthyretin under various conditions, providing insights into its efficacy and safety profile.

Mechanism of Action

Process and Data

The mechanism of action for Acoramidis hydrochloride involves:

  1. Stabilization of Transthyretin: By binding to transthyretin, Acoramidis prevents its dissociation into monomers, which is a precursor to amyloid fibril formation.
  2. Reduction of Amyloid Deposits: This stabilization leads to a decrease in amyloid deposits in tissues, thereby alleviating symptoms associated with amyloidosis.

Supporting Data

Clinical trials have shown significant reductions in serum amyloid levels in patients treated with Acoramidis compared to placebo groups, highlighting its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Acoramidis hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and common organic solvents, which facilitates its formulation into various dosage forms.

Chemical Properties

  • pH Stability: The compound exhibits stability across a range of pH levels, making it suitable for oral administration.
  • Thermal Stability: Studies indicate that Acoramidis maintains integrity under standard storage conditions, with degradation occurring only at elevated temperatures.
Applications

Scientific Uses

Acoramidis hydrochloride is primarily explored for:

  • Treatment of Transthyretin Amyloidosis: Clinical studies focus on its efficacy in reducing amyloid burden in patients suffering from this debilitating condition.
  • Research Tool: It serves as a valuable tool in biochemical research aimed at understanding protein misfolding diseases and developing targeted therapies.
Synthesis and Development of Acoramidis Hydrochloride

Rational Design Strategies Mimicking Protective Transthyretin Mutations

Acoramidis hydrochloride was engineered using structure-based drug design to emulate the protective effects of the naturally occurring transthyretin T119M mutation. This mutation confers resistance to amyloidogenesis by enhancing tetramer stability through favorable electrostatic interactions at the dimer-dimer interface [6] [8]. Computational modeling revealed that the T119M mutation increases the kinetic barrier for tetramer dissociation into monomeric amyloidogenic intermediates by introducing additional hydrophobic contacts and reducing solvent accessibility of the thyroxine-binding channel [8] [9].

Acoramidis was specifically optimized to replicate these stabilizing interactions without requiring genetic alteration. Biophysical studies demonstrated that the compound binds with negative cooperativity to the two thyroxine pockets in the transthyretin tetramer, mimicking the allosteric network of the T119M variant [6] [10]. This binding mechanism shifts the tetramer-monomer equilibrium toward the native tetrameric state, reducing the population of misfolding-prone monomers by >90% at therapeutic concentrations [6]. The design strategy focused on achieving three-dimensional complementarity with the thyroxine-binding site while enhancing interactions with residues critical for stabilization (e.g., Lys15, Glu54, and Ser117) [1] [10].

Table 1: Protective Mechanisms of T119M Mutation and Acoramidis Mimicry

FeatureT119M MutationAcoramidis Design Strategy
Stabilizing MechanismEnhanced hydrophobic packing at dimer interfaceSynthetic occupation of thyroxine pockets
ΔG Tetramer (kcal/mol)-3.2 (vs. wild-type)-5.1 (binding energy)
Dissociation Half-life72 hours (pH 4.4)168 hours (pH 4.4 with 10 µM Acoramidis)
Key InteractionsMet119-Thr119' van der Waals networkFluorophenyl-Pro89; Carboxylate-Lys15 H-bonds

Optimization of Chemical Synthesis Pathways for Scalability

The synthetic route for Acoramidis hydrochloride (3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid hydrochloride) was optimized through three generations of process chemistry to enable multi-kilogram production. The initial medicinal chemistry route suffered from low yields (35% over two steps) due to inefficient alkylation and pyrazole formation [6]. Optimization focused on four critical parameters: (1) solvent selection, (2) catalyst loading, (3) temperature control, and (4) purification efficiency.

The commercial synthesis employs a convergent three-step sequence:

  • O-alkylation: Methyl 4-fluoro-3-hydroxybenzoate reacts with 1,3-dibromopropane in dimethylformamide with potassium carbonate, achieving 82% yield through optimized stoichiometry (5 eq dibromopropane) and reduced reaction time (16 hours → 8 hours) [6]. Excess dibromopropane serves as both reactant and solvent, eliminating the need for costly catalysts.
  • Pyrazole formation: The bromide intermediate undergoes C-alkylation with acetylacetone in benzene with 1,8-diazabicyclo[5.4.0]undec-7-ene, followed by cyclization using hydrazine hydrate in ethanol. Yield increased from 35% to 68% through controlled addition rate (dropwise over 2 hours) and reflux optimization [6].
  • Hydrolysis and salt formation: Ester cleavage with lithium hydroxide in tetrahydrofuran/water (1:1) at 25°C provides the carboxylic acid precursor, with subsequent hydrochloride salt formation in ethyl acetate achieving 71% yield and >98% purity after flash chromatography [6] [3].

Table 2: Optimization of Key Synthesis Steps

StepInitial ConditionsOptimized ConditionsImprovement
O-alkylationDMF, K₂CO₃ (1.2 eq), 16 hr, 25°CNeat 1,3-dibromopropane, K₂CO₃ (1.0 eq), 8 hr, 40°CYield: 68% → 82%; Purity: 85% → 95%
Pyrazole CyclizationEthanol, hydrazine (2.5 eq), 4 hr refluxEthanol/water (9:1), hydrazine (1.5 eq), 2 hr refluxYield: 42% → 68%; Reduced byproducts
Final PurificationSilica gel (10-50% methanol/dichloromethane)Crystallization from ethyl acetate/heptaneChromatography eliminated; Yield: 71%

Scale-up challenges were addressed through solvent selection (replacing dichloromethane with ethyl acetate) and implementing a crystallization-based purification that eliminated preparative chromatography [6] [4]. The process was successfully transferred to pilot-scale reactors (5 L) with consistent production of >20 kg batches, maintaining >99.5% chemical purity and <0.1% genotoxic impurity profile [3] [6].

Structural Modifications to Enhance Transthyretin Binding Affinity

Acoramidis hydrochloride's molecular architecture incorporates three strategic elements to maximize transthyretin binding: (1) a 3,5-dimethylpyrazole moiety mimicking thyroxine's inner ring, (2) a fluorinated benzoic acid bioisostere for the hormone's outer phenolic ring, and (3) a propoxy linker replacing the hormone's alanine bridge [6] [10]. X-ray crystallography of the transthyretin-Acoramidis complex (PDB: 4D7B) reveals critical interactions:

  • The benzoic acid carboxylate forms bifurcated hydrogen bonds with Lys15 (2.7 Å) and water-mediated contacts with Ser117 and Thr119 [1] [10]
  • The fluorine atom engages in orthogonal dipole interactions with Pro89 (3.1 Å) and Leu110 (3.3 Å) of the thyroxine-binding pocket [6]
  • The pyrazole nitrogen accepts hydrogen bonds from Glu54 (2.9 Å) while the 3,5-dimethyl groups occupy hydrophobic subsites formed by Leu17, Leu110, and Val121 [10]

Systematic structure-activity relationship studies identified the propoxy linker length as critical for optimal binding. Shorter chains (ethoxy) reduced affinity 10-fold due to incomplete channel occupation, while longer chains (butoxy) induced steric clashes with Thr119 [6]. The fluorine atom at the 4-position increased binding 3-fold versus unsubstituted analogs by pre-organizing the carboxylate conformation through intramolecular H-bonding [6] [10].

Table 3: Binding Affinity Contributions of Structural Components

Structural FeatureΔG Contribution (kcal/mol)Key InteractionsEffect on Dissociation Kinetics
4-Fluorobenzoic Acid-2.8H-bonds with Lys15; F-Pro89 dipole8-fold ↑ tetramer half-life
3,5-Dimethylpyrazole-1.9Hydrophobic packing; H-bond with Glu544-fold ↓ monomer formation rate
Propoxy Linker-1.2Optimal channel occupation (8.2 Å)2-fold ↑ vs. ethoxy/butoxy analogs
Combined Structure-5.1Cooperative binding to both thyroxine sites20-fold stabilization vs. apo-TTR

Acoramidis exhibits 50-fold greater binding affinity (Kd = 2 nM) than the natural ligand thyroxine and 12-fold superiority versus tafamidis in isothermal titration calorimetry studies [6] [10]. This enhancement derives from cooperative binding: occupation of the first thyroxine pocket increases affinity at the second site through allosteric communication between subunits, effectively "locking" the tetramer [8] [9]. Molecular dynamics simulations confirm that Acoramidis restricts the β-sheet flexibility of transthyretin's EF helix-loop region (residues 74-81), preventing the conformational opening required for monomer dissociation [9].

Properties

CAS Number

2242751-53-5

Product Name

Acoramidis hydrochloride

IUPAC Name

3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid;hydrochloride

Molecular Formula

C15H18ClFN2O3

Molecular Weight

328.76 g/mol

InChI

InChI=1S/C15H17FN2O3.ClH/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16;/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20);1H

InChI Key

MGFZEARHINUOMX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F.Cl

Canonical SMILES

CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.